molecular formula C8H6FNO2 B6189173 2-fluoro-1-isocyanato-4-methoxybenzene CAS No. 154079-91-1

2-fluoro-1-isocyanato-4-methoxybenzene

Cat. No.: B6189173
CAS No.: 154079-91-1
M. Wt: 167.1
InChI Key:
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Description

2-fluoro-1-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6FNO2. It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-isocyanato-4-methoxybenzene typically involves the reaction of 2-fluoro-4-methoxyaniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the toxic nature of phosgene and the isocyanate group. The product is purified using techniques like distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-1-isocyanato-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-1-isocyanato-4-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable products like ureas and carbamates. The fluorine atom and methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-1-isocyanato-4-methoxybenzene is unique due to the specific positioning of the fluorine, isocyanate, and methoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-isocyanato-4-methoxybenzene involves the reaction of 2-fluoro-4-methoxyaniline with phosgene to form 2-fluoro-4-methoxyphenyl isocyanate.", "Starting Materials": [ "2-fluoro-4-methoxyaniline", "Phosgene" ], "Reaction": [ "Add 2-fluoro-4-methoxyaniline to a reaction flask", "Add phosgene dropwise to the reaction flask while stirring at room temperature", "Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with cold water and dry in a vacuum oven to obtain 2-fluoro-1-isocyanato-4-methoxybenzene" ] }

CAS No.

154079-91-1

Molecular Formula

C8H6FNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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